molecular formula C42H47BFN5O6S B14793634 Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B14793634
M. Wt: 779.7 g/mol
InChI Key: QEURDHWSPDYCAY-UHFFFAOYSA-N
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Description

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including a carbamate, imidazole, and boronate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:

  • Formation of the benzo[5,6][1,3]oxazino[3,4-a]indole core through cyclization reactions.
  • Introduction of the boronate ester group via Suzuki coupling reactions.
  • Addition of the imidazole and pyrrolidine moieties through nucleophilic substitution or condensation reactions.
  • Final carbamate formation through carbamoylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions on the imidazole ring may introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.

    Biology: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: As a potential drug candidate for the treatment of diseases, particularly those involving the central nervous system or cancer.

    Industry: As a precursor for the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, thereby modulating biochemical pathways.

    Receptor Binding: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate can be compared with other similar compounds, such as:

    Boronate Esters: Compounds containing boronate ester groups, which are commonly used in Suzuki coupling reactions.

    Imidazole Derivatives: Compounds containing imidazole rings, which are often found in pharmaceuticals and biochemical probes.

    Carbamates: Compounds containing carbamate groups, which are used as pesticides, pharmaceuticals, and chemical intermediates.

Properties

Molecular Formula

C42H47BFN5O6S

Molecular Weight

779.7 g/mol

IUPAC Name

methyl N-[1-[2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C42H47BFN5O6S/c1-22(2)36(47-40(51)52-7)38(50)48-16-8-9-30(48)37-45-21-28(46-37)24-18-27(44)35-31-19-25-17-26(43-54-41(3,4)42(5,6)55-43)12-13-29(25)49(31)39(53-32(35)20-24)34-15-14-33(56-34)23-10-11-23/h12-15,17-23,30,36,39H,8-11,16H2,1-7H3,(H,45,46)(H,47,51)

InChI Key

QEURDHWSPDYCAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(OC5=C(C4=C3)C(=CC(=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)F)C8=CC=C(S8)C9CC9

Origin of Product

United States

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